

High-Sensitivity IDMS Quantitation of Hydroxyatrazine Using Hydroxyatrazine-d5 Internal Standard

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Compound of Interest

Compound Name: Hydroxy Atrazine-d5

Cat. No.: B1164291

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Methodology: LC-MS/MS (ESI+) | Matrix: Water/Environmental | Application Note: AN-HA-D5-01

Abstract & Scope

This protocol details the quantitative analysis of Hydroxyatrazine (HA), a primary hydrolysis metabolite of the herbicide Atrazine, using Isotope Dilution Mass Spectrometry (IDMS). Unlike methods relying on generic surrogates (e.g., Atrazine-d5), this protocol utilizes Hydroxyatrazine-d5 (HA-d5). This exact-match isotopologue provides superior correction for matrix-induced ion suppression and extraction variances, particularly in complex environmental matrices where HA's high polarity (LogP ~ 0.76) leads to poor retention on standard C18 phases compared to the parent compound.

Physicochemical Context & Strategy

To design a robust protocol, one must understand the molecule's behavior:

- **Amphoteric Nature:** Hydroxyatrazine exists in keto-enol tautomerism. It has a pKa of approximately 5.2 (protonation of the ring nitrogen). At neutral pH, it is relatively polar; at pH < 3, it becomes cationic.
- **The "d5" Advantage:** In Electrospray Ionization (ESI), co-eluting matrix components often suppress the analyte signal. HA-d5 co-elutes perfectly with HA, experiencing the exact same

suppression. The ratio of Analyte/IS remains constant, self-correcting the quantification.

Materials & Reagents

- Analyte: Hydroxyatrazine (CAS: 2163-68-0).
- Internal Standard: Hydroxyatrazine-d5 (Ethyl-d5). Note: Ensure the deuterium label is on the ethyl chain to prevent loss during the common fragmentation of the isopropyl group.
- Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
- Additives: Ammonium Acetate (1M stock), Formic Acid.

Standard Preparation (Critical Step)[1]

- Stock A (Native): 1.0 mg/mL HA in Methanol.
- Stock B (IS): 1.0 mg/mL HA-d5 in Methanol.
- Working IS Solution: Dilute Stock B to 100 ng/mL in MeOH. This solution is spiked into every sample.

Experimental Workflow

We present two workflows: Direct Injection (DI) for screening (compliant with principles of EPA Method 536) and Solid Phase Extraction (SPE) for trace analysis (< 50 ng/L).

Workflow Visualization

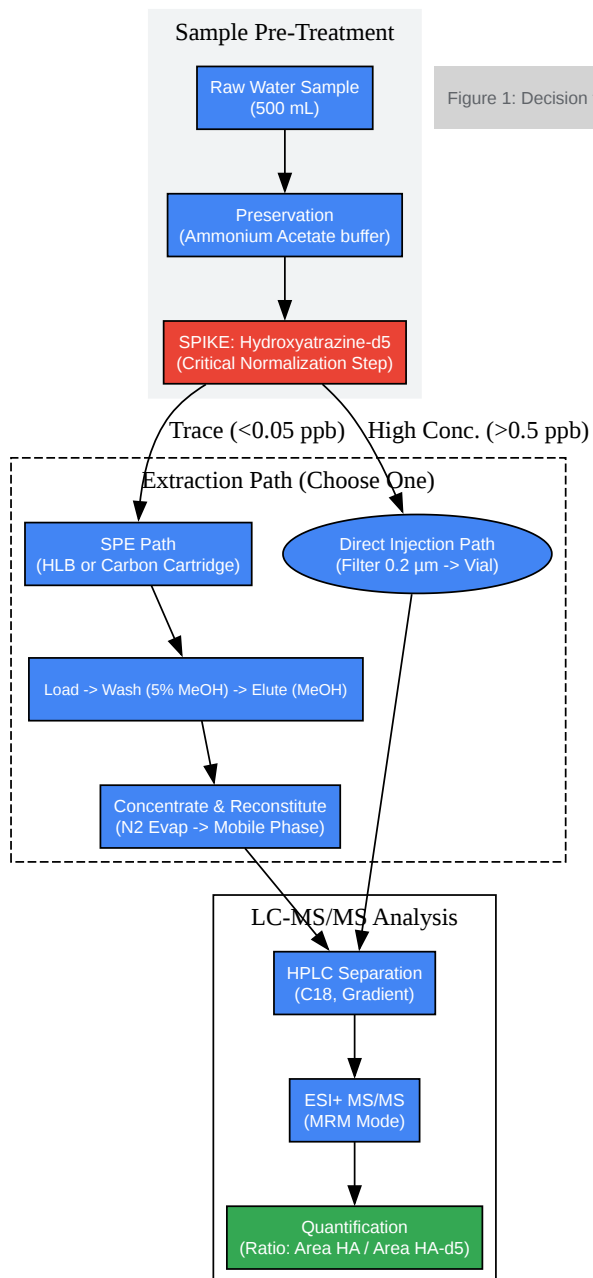


Figure 1: Decision tree for Hydroxyatrazine analysis. IS Spiking must occur BEFORE extraction.

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Protocol A: Direct Injection (High Throughput)

Best for drinking water compliance monitoring where limits are > 0.1 µg/L.

- Aliquot: Transfer 1.0 mL of sample into an autosampler vial.
- Buffer: Add 10 µL of 1M Ammonium Acetate (buffers pH to ~5-6 to stabilize HA).
- Spike: Add 10 µL of Working IS Solution (HA-d5). Vortex for 10 seconds.
- Filter: If particulates are visible, filter through a 0.2 µm PTFE syringe filter.
- Inject: 50-100 µL directly into LC-MS/MS.

Protocol B: Solid Phase Extraction (Trace Level)

Best for surface water or complex matrices.

- Conditioning: Use a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge (e.g., Oasis HLB or equivalent). Condition with 3 mL MeOH followed by 3 mL Water.
 - Expert Note: Do not use standard C18 cartridges; HA is too polar and may break through.
- Loading: Load 200 mL of sample (Spiked with HA-d5) at ~5 mL/min.
- Wash: Wash with 3 mL of 5% Methanol in Water. (Removes salts but retains HA).
- Elution: Elute with 3 mL of 100% Methanol.
- Concentration: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 0.5 mL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent. Column Temp: 40°C.

Mobile Phase Gradient

- Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or ~6.5).
- Phase B: Methanol (MeOH).[1]

Time (min)	% Phase B	Flow (mL/min)	Description
0.00	5	0.3	Initial Hold (Focusing)
1.00	5	0.3	End Loading
8.00	95	0.3	Linear Ramp
10.00	95	0.3	Wash
10.10	5	0.4	Re-equilibration (High flow)
13.00	5	0.3	Ready for next inj.

MS/MS Parameters (MRM)

Source: ESI Positive Mode. Spray Voltage: 3500-4500 V.

Compound	Precursor (m/z)	Product (m/z)	Dwell (ms)	CE (V)	Type	Mechanism
Hydroxytriazine	198.1	156.1	50	22	Quant	Loss of Propene (Isopropyl)
Hydroxytriazine	198.1	86.1	50	35	Qual	Ring Fragmentation
HA-d5 (IS)	203.1	161.1	50	22	Quant	Loss of Propene (d5 retained on ethyl)

Validation Note: The transition 203 → 161 assumes the deuterium label is on the N-ethyl group. If your standard is N-isopropyl-d5, the transition will be 203 → 156 (loss of d5-propene). Always run a product ion scan on your specific IS lot.

Calculation & Quality Control

Quantification (Internal Standard Method)

Calculate the Response Factor (RF) or use Linear Regression with 1/x weighting.

Where

is the slope and

is the y-intercept of the calibration curve (Ratio vs. Concentration).

Troubleshooting Guide

- Signal Suppression: If IS area counts drop >50% compared to solvent standards, matrix suppression is high. Switch to Protocol B (SPE) or reduce injection volume.
- Peak Tailing: HA is basic. Ensure Ammonium Acetate is present in Mobile Phase A. Pure Formic acid can sometimes cause peak broadening for triazine metabolites on certain C18 columns; Acetate is preferred for EPA 536 compliance.
- Carryover: Triazines stick to plastic. Use glass vials and silanized inserts if possible.

References

- U.S. EPA. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). Environmental Protection Agency.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
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